Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine
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Overview
Description
Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine is a synthetic organic compound It features a cyclobutane ring substituted with an amine group and a phenoxy group that is further substituted with fluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a cyclobutane intermediate.
Substitution with Fluoro and Trifluoromethoxy Groups: These groups can be introduced using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: In the synthesis of polymers and other materials with unique properties.
Biology: As a tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamines: Compounds with similar cyclobutane and amine structures.
Phenoxy Derivatives: Compounds with phenoxy groups substituted with various functional groups.
Uniqueness
Rel-(1r,3r)-3-(3-fluoro-4-(trifluoromethoxy)phenoxy)cyclobutan-1-amine is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11F4NO2 |
---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenoxy]cyclobutan-1-amine |
InChI |
InChI=1S/C11H11F4NO2/c12-9-5-7(17-8-3-6(16)4-8)1-2-10(9)18-11(13,14)15/h1-2,5-6,8H,3-4,16H2 |
InChI Key |
PKPIAIALGWAQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC(=C(C=C2)OC(F)(F)F)F)N |
Origin of Product |
United States |
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